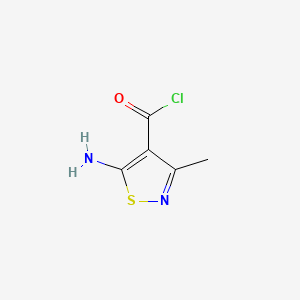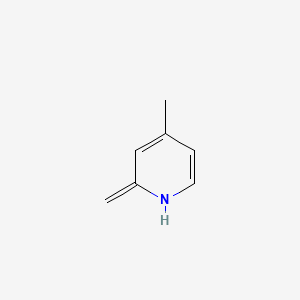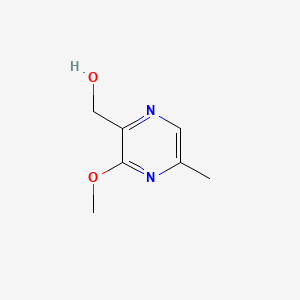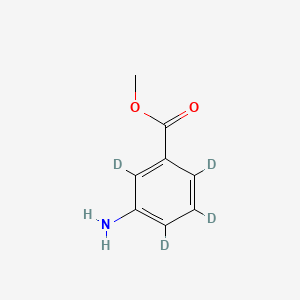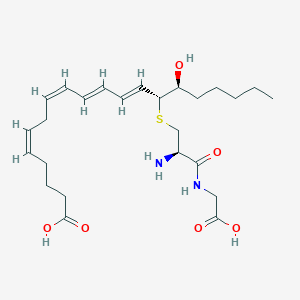
(S)-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is likely to be a derivative of 4-chlorophenylacetic acid . It contains a carboxylic acid group (-COOH) which has been converted to a sodium salt, and a hydroxy group (-OH) on the butyric acid backbone. The presence of the sodium salt would make this compound highly polar and soluble in water.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the phenyl ring, the butyric acid backbone with a hydroxy group, and the sodium salt of the carboxylic acid. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The compound, being an aromatic compound with a phenyl ring, might undergo electrophilic aromatic substitution reactions . The presence of the electron-withdrawing chlorine atom on the phenyl ring could direct electrophilic substitution to certain positions on the ring.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the sodium salt would likely make it highly polar and soluble in water. The exact properties would need to be determined experimentally .Scientific Research Applications
Overview of Sodium Oxybate
Therapeutic Applications in Narcolepsy and Sleep Disorders
Sodium oxybate, the sodium salt of γ-hydroxybutyric acid (GHB), is primarily recognized for its role in treating narcolepsy, a sleep disorder characterized by excessive daytime sleepiness and cataplexy. Research conducted by Avidan and Kushida (2020) on sodium oxybate's sodium content and its implications for patients with narcolepsy who have comorbid disorders associated with increased cardiovascular risk reveals the need for cautious consideration of sodium intake in these patients. Despite concerns, the study suggests that sodium oxybate treatment does not confer additional cardiovascular risk in patients with narcolepsy, emphasizing its safe application in sleep medicine (Avidan & Kushida, 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
| { "Design of the Synthesis Pathway": "The synthesis of (S)-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt can be achieved through a multi-step process involving the reaction of several starting materials. The key steps in the synthesis pathway include the formation of a chloro-substituted intermediate, followed by a series of reactions to introduce the hydroxyl and carboxyl functional groups. Finally, the sodium salt of the compound is formed through a neutralization reaction with sodium hydroxide.", "Starting Materials": [ "4-chlorobenzaldehyde", "ethyl acetoacetate", "methylmagnesium bromide", "sodium hydroxide", "sulfuric acid", "hydrogen peroxide", "sodium chloride", "sodium bicarbonate", "water" ], "Reaction": [ "Step 1: Synthesis of 4-chloro-phenyl-ethanol", "4-chlorobenzaldehyde is reacted with methylmagnesium bromide to form 4-chloro-phenyl-methanol.", "The resulting alcohol is then oxidized with hydrogen peroxide in the presence of sulfuric acid to form 4-chloro-phenyl-ethanol.", "Step 2: Synthesis of (S)-3-(4-Chlorophenyl)-3-hydroxybutyric Acid", "4-chloro-phenyl-ethanol is reacted with ethyl acetoacetate in the presence of sodium ethoxide to form (S)-3-(4-chlorophenyl)-3-hydroxybutan-2-one.", "The resulting ketone is then treated with sodium borohydride to reduce the carbonyl group to a hydroxyl group, forming (S)-3-(4-chlorophenyl)-3-hydroxybutanol.", "The hydroxyl group is then oxidized with sodium hypochlorite to form (S)-3-(4-Chlorophenyl)-3-hydroxybutyric Acid.", "Step 3: Synthesis of (S)-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt", "(S)-3-(4-Chlorophenyl)-3-hydroxybutyric Acid is neutralized with sodium hydroxide to form (S)-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt.", "The resulting salt is then purified through recrystallization with water and sodium bicarbonate, yielding the final product." ] } | |
CAS No. |
1346617-13-7 |
Molecular Formula |
C10H10ClNaO3 |
Molecular Weight |
236.627 |
IUPAC Name |
sodium;(3S)-3-(4-chlorophenyl)-4-hydroxybutanoate |
InChI |
InChI=1S/C10H11ClO3.Na/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14;/h1-4,8,12H,5-6H2,(H,13,14);/q;+1/p-1/t8-;/m1./s1 |
InChI Key |
YNPCWJFLKBMRIL-DDWIOCJRSA-M |
SMILES |
C1=CC(=CC=C1C(CC(=O)[O-])CO)Cl.[Na+] |
Synonyms |
(S)-4-Chloro-β-(hydroxymethyl)benzenepropanoic Acid Sodium Salt; (S)-β-(p-Chlorophenyl)-γ-hydroxybutyric Acid Sodium Salt; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




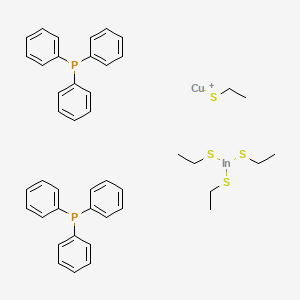
![3H-furo[3,2-e]benzimidazole](/img/structure/B583309.png)
